4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 2-aminopyrimidine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2-aminopyrimidine+4-aminobenzenesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The amino group on the benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on bacterial and parasitic infections.
Industry: Employed in the production of various pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The primary mechanism of action of 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of dihydrofolic acid in bacteria . By blocking this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial DNA synthesis and ultimately, bacterial cell death.
Comparison with Similar Compounds
4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide is part of the sulfonamide class of antibiotics. Similar compounds include:
Sulfamethoxazole: Often used in combination with trimethoprim for a broader spectrum of antibacterial activity.
Sulfisoxazole: Known for its rapid absorption and excretion, making it suitable for urinary tract infections.
Sulfadiazine: Similar in structure but with different pharmacokinetic properties.
The uniqueness of this compound lies in its specific efficacy against Toxoplasma gondii and its use in treating toxoplasmosis .
Properties
CAS No. |
88125-26-2 |
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Molecular Formula |
C10H10N4O2S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
4-amino-2-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H10N4O2S/c11-7-2-3-9(17(12,15)16)8(6-7)10-13-4-1-5-14-10/h1-6H,11H2,(H2,12,15,16) |
InChI Key |
MCJRZCPIMARICL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=C(C=CC(=C2)N)S(=O)(=O)N |
Origin of Product |
United States |
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